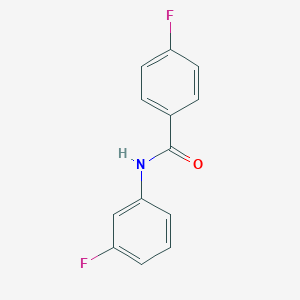

4-fluoro-N-(3-fluorophenyl)benzamide

説明

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine atoms into aromatic systems can dramatically alter the physicochemical properties of a molecule. nih.gov Fluorine is the most electronegative element, and its substitution onto a benzene (B151609) ring can influence the electron distribution, acidity, and basicity of nearby functional groups. nih.gov Furthermore, the small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance. acs.org In the context of medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. nih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage. nih.gov

Contextualization of 4-Fluoro-N-(3-fluorophenyl)benzamide within Contemporary Chemical Investigations

Within the broader class of fluorinated benzamides, this compound represents a molecule with specific and interesting structural features. The presence of a fluorine atom on both the benzoyl and the anilide rings creates a distinct electronic and conformational profile. While extensive research specifically on this compound is not widely published, the investigation of structurally similar fluorinated benzamides is an active area of research. For instance, various fluorinated benzamide (B126) derivatives have been explored for their potential as kinase inhibitors, which are crucial targets in cancer therapy. Additionally, some fluorinated benzamides have been studied for their anticonvulsant properties. researchgate.net The specific substitution pattern in this compound, with fluorine at the 4-position of the benzoyl group and the 3-position of the phenyl group, offers a unique template for further investigation and could be a valuable building block in the synthesis of more complex molecules. The strategic placement of fluorine can also be used to fine-tune the crystal packing of molecules, potentially suppressing disorder and leading to more predictable solid-state properties. acs.org

Chemical Data of this compound and Related Compounds

The following tables provide a summary of key chemical data for this compound and its parent compound, N-(4-fluorophenyl)benzamide.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉F₂NO |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=CC=C2)F)F |

| InChI Key | Not available in searched sources |

| CAS Number | Not available in searched sources |

Table 2: Chemical Properties of N-(4-fluorophenyl)benzamide

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO |

| Molecular Weight | 215.22 g/mol |

| IUPAC Name | N-(4-fluorophenyl)benzamide |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |

| InChI Key | OMWWTMOLTFYGAK-UHFFFAOYSA-N |

| CAS Number | 366-75-6 |

Data sourced from PubChem and other chemical supplier databases. nih.gov

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not prevalent in the searched literature, the synthesis and properties of closely related fluorinated benzamides have been described.

The synthesis of N-substituted benzamides, including fluorinated analogs, typically involves the acylation of an appropriate aniline (B41778) with a benzoyl chloride. For the synthesis of this compound, this would involve the reaction of 3-fluoroaniline (B1664137) with 4-fluorobenzoyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The characterization of such compounds relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the connectivity of the atoms and the positions of the fluorine substituents. Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition. X-ray crystallography could provide definitive information about the three-dimensional structure and intermolecular interactions in the solid state. Studies on similar compounds have shown that fluorine substitution can influence the crystal packing through the formation of various non-covalent interactions, including C-H⋯F and F⋯F contacts. nih.gov

The biological and material properties of this compound are yet to be extensively explored. However, based on the known activities of other fluorinated benzamides, it could be a candidate for screening in various biological assays, particularly those related to enzyme inhibition or receptor modulation. researchgate.net The specific di-fluoro substitution pattern may impart unique properties regarding its interaction with biological macromolecules or its self-assembly in the solid state.

特性

IUPAC Name |

4-fluoro-N-(3-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYECADNLQPTDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Substituted Benzamides

The formation of the amide linkage is a cornerstone of organic synthesis, and several classical methods are routinely employed for the preparation of substituted benzamides. These methods typically involve the activation of a carboxylic acid derivative to facilitate nucleophilic attack by an amine.

Amidation Reactions with Fluorinated Anilines

A common and direct method for synthesizing benzamides is the acylation of an amine with an acyl halide, a reaction known as the Schotten-Baumann reaction. In the context of 4-fluoro-N-(3-fluorophenyl)benzamide, this would involve the reaction of 4-fluorobenzoyl chloride with 3-fluoroaniline (B1664137). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. The use of fluorinated anilines, such as 3-fluoroaniline, is well-established in the synthesis of various biologically active compounds.

Another established method is the direct condensation of a carboxylic acid and an amine using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate which then readily reacts with the amine.

Coupling Reactions for Benzamide (B126) Formation

Modern organic synthesis has seen the development of numerous coupling reactions that offer milder conditions and broader functional group tolerance compared to classical methods. Palladium-catalyzed cross-coupling reactions, for instance, have been employed for the synthesis of N-aryl benzamides. nih.gov While not a direct coupling of a carboxylic acid and an amine, related palladium-catalyzed amination reactions of aryl halides or triflates with amides can also lead to the desired benzamide structure. These methods often utilize specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

Copper-catalyzed coupling reactions also provide a viable route for amide bond formation. For example, a method for the direct synthesis of amides from non-activated carboxylic acids and amines has been described, which proceeds via the in-situ formation of a reactive carbodiimide (B86325) intermediate from a thiourea (B124793) precursor in the presence of a copper catalyst. rsc.org

Specific Synthesis Strategies for this compound

The most direct and practical synthesis of this compound involves the reaction of its constituent precursors, 4-fluorobenzoic acid (or its activated derivative) and 3-fluoroaniline.

Precursor Synthesis and Derivatization

The synthesis of the target compound relies on the availability of its key precursors: 4-fluorobenzoyl chloride and 3-fluoroaniline.

Synthesis of 4-Fluorobenzoyl Chloride: This acyl chloride is commonly prepared from 4-fluorobenzoic acid. A standard method involves reacting 4-fluorobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), followed by distillation to purify the product. prepchem.com An alternative industrial method involves the chlorination of 4-fluorotoluene (B1294773) to 4-fluorotrichlorotoluene, followed by a catalyzed hydrolysis to yield 4-fluorobenzoyl chloride. google.com

Synthesis of 3-Fluoroaniline: 3-Fluoroaniline can be synthesized through various routes. A common laboratory preparation involves the reduction of 3-nitrofluorobenzene. For instance, the reduction of 1-fluoro-2-bromo-3-nitrobenzene using hydrogen gas and a Raney nickel catalyst yields 1-fluoro-2-bromo-3-aminobenzene. chemicalbook.com 3-Fluoroaniline itself is a commercially available reagent. nih.gov

Reaction Conditions and Optimization

The reaction of 4-fluorobenzoyl chloride with 3-fluoroaniline is typically performed in a suitable solvent, such as dichloromethane, chloroform, or toluene, at room temperature or with gentle heating. The presence of a base is crucial for scavenging the HCl generated during the reaction.

| Reaction Component | Condition | Purpose/Comment | Reference |

| Acylating Agent | 4-Fluorobenzoyl chloride | Activated form of 4-fluorobenzoic acid. | prepchem.com |

| Amine | 3-Fluoroaniline | Nucleophile for amide bond formation. | nih.gov |

| Base | Pyridine, Triethylamine, or NaOH(aq) | Neutralizes HCl byproduct. | globalscientificjournal.com |

| Solvent | Dichloromethane, Chloroform, Toluene | Provides a medium for the reaction. | prepchem.com |

| Temperature | Room temperature to reflux | Controls the rate of reaction. | prepchem.com |

An alternative approach involves the direct coupling of 4-fluorobenzoic acid with 3-fluoroaniline using a coupling agent like TiCl₄ in pyridine at elevated temperatures. nih.gov Optimization of these conditions, including the choice of solvent, base, and temperature, can significantly impact the yield and purity of the final product.

Advanced Synthetic Approaches

While the classical Schotten-Baumann reaction is often sufficient, more advanced methods can offer advantages in terms of mildness and efficiency.

Palladium-catalyzed cross-coupling reactions represent another advanced strategy. The Buchwald-Hartwig amination, which couples an aryl halide with an amine, could be adapted. For example, the reaction of 4-fluorobromobenzene with 3-fluorobenzamide (B1676559) in the presence of a palladium catalyst and a suitable ligand could potentially form the target molecule.

Furthermore, enzymatic approaches for amide bond formation are gaining traction as a green alternative to traditional chemical methods, although their application to specific fluorinated benzamides may require further research and development.

Catalytic Methods in Fluorobenzamide Synthesis

The synthesis of this compound can be efficiently achieved through various catalytic methods, which are cornerstones of modern organic synthesis due to their ability to promote reactions with high selectivity and efficiency. A primary route involves the amide coupling of 4-fluorobenzoic acid and 3-fluoroaniline. This transformation is often facilitated by coupling agents that activate the carboxylic acid.

A prominent and highly effective approach is palladium-catalyzed amidation. This method, a variation of the Buchwald-Hartwig amination, typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this could involve the coupling of 4-fluorobenzoyl chloride with 3-fluoroaniline.

Another catalytic strategy involves the use of boronic acids in a Chan-Lam coupling reaction. This copper-catalyzed method provides a powerful tool for the formation of the C-N bond.

| Catalyst System | Reactants | General Conditions |

| Palladium(0) or Palladium(II) complexes with phosphine ligands | 4-fluorobenzoyl chloride and 3-fluoroaniline | Anhydrous solvent, inert atmosphere, presence of a base |

| Copper(II) acetate | 4-fluorophenylboronic acid and 3-fluoroaniline | Organic solvent, often in the presence of a base and an oxidant |

Green Chemistry Principles in Synthesis Protocols

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. A key aspect is the selection of environmentally benign solvents. Traditional syntheses often rely on volatile organic compounds (VOCs), but greener alternatives such as water, ionic liquids, or supercritical fluids are being explored. For instance, the synthesis of fluorobenzamides can be carried out in aqueous media, which significantly reduces the environmental impact. google.com

Furthermore, the development of catalytic systems with high turnover numbers is essential to minimize the amount of metal waste. The use of highly active catalysts ensures that only small quantities are needed, which simplifies purification and reduces the environmental burden. A patent describes a method for preparing fluoro-benzamide compounds that boasts a simple preparation method, mild reaction conditions, good product quality, low cost, and minimal waste generation. google.com

Derivatization and Analog Generation Strategies

The structural framework of this compound offers multiple avenues for derivatization to create a library of analogs for various research applications.

Modification of Aryl Rings

The two fluorine-substituted phenyl rings in this compound are prime targets for modification. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce additional functional groups. The directing effects of the existing fluorine atoms and the amide linkage will influence the position of the new substituents.

For instance, nitration of the benzoyl ring would likely be directed to the position meta to the fluorine atom due to the deactivating nature of both the fluorine and the carbonyl group. On the aniline (B41778) ring, the fluorine atom and the amide nitrogen will have competing directing effects.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide a versatile platform for introducing new carbon-carbon and carbon-heteroatom bonds. This would typically require prior conversion of one of the aryl rings to a halide or a boronic acid derivative.

| Reaction Type | Reagents | Potential Modification Site |

| Nitration | HNO₃/H₂SO₄ | Ortho or meta positions on either aryl ring |

| Bromination | Br₂/FeBr₃ | Ortho or para positions to activating groups, meta to deactivating groups |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Positions on the aryl rings (requires pre-functionalization) |

N-Substitution and Acyl Moiety Variations

Modification of the amide functionality itself provides another layer of structural diversity. The nitrogen atom of the amide can be alkylated or arylated under basic conditions using appropriate electrophiles like alkyl halides or aryl halides. This N-substitution can significantly alter the molecule's steric and electronic properties.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of 4-fluoro-N-(3-fluorophenyl)benzamide would be expected to show characteristic absorption bands for its key functional groups. These would include the N-H stretching vibration of the amide group, typically in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide I band would be a prominent feature, expected around 1650-1680 cm⁻¹. Other significant peaks would include C-N stretching, C-F stretching vibrations, and aromatic C-H and C=C stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum would provide information on the number and environment of the protons in the molecule. The aromatic protons on the two fluorophenyl rings would appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The chemical shifts and coupling patterns would be influenced by the positions of the fluorine atoms and the amide linkage. The amide proton (N-H) would likely appear as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be observed significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons would appear between 110 and 165 ppm, with their chemical shifts influenced by the attached fluorine atoms, which cause characteristic C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Given the presence of two fluorine atoms in different chemical environments, the ¹⁹F NMR spectrum would be particularly informative. It would be expected to show two distinct signals. The chemical shifts of these signals would be characteristic of the fluorine atom's position on the aromatic ring (position 4 on the benzoyl ring and position 3 on the phenyl ring). Furthermore, coupling between the two fluorine nuclei, as well as with nearby protons, would provide valuable structural information.

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is instrumental in unequivocally establishing the connectivity of atoms within a molecule. For this compound, techniques such as COSY, HSQC, and HMBC are employed to map out the correlations between different nuclei.

COSY (Correlation Spectroscopy) is utilized to identify proton-proton (¹H-¹H) coupling networks. In the context of this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the 4-fluorobenzoyl and the 3-fluorophenyl rings, confirming their respective substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is crucial for assigning the specific carbon resonances in the ¹³C NMR spectrum to their corresponding protons in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most powerful 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. In the case of this compound, key HMBC correlations would be observed between the amide proton (N-H) and the carbonyl carbon, as well as with carbons in the 3-fluorophenyl ring. Furthermore, correlations from the aromatic protons to various carbons across the molecule would firmly establish the link between the 4-fluorobenzoyl and the 3-fluorophenyl moieties through the amide bond.

| Technique | Correlating Nuclei | Expected Key Correlations for this compound |

| COSY | ¹H - ¹H | - Correlations between adjacent aromatic protons on the 4-fluorobenzoyl ring. - Correlations between adjacent aromatic protons on the 3-fluorophenyl ring. |

| HSQC | ¹H - ¹³C (one bond) | - Each aromatic proton will show a correlation to its directly attached carbon atom. |

| HMBC | ¹H - ¹³C (multiple bonds) | - The amide proton (N-H) will show correlations to the carbonyl carbon and carbons on the 3-fluorophenyl ring. - Protons on the 4-fluorobenzoyl ring will show correlations to the carbonyl carbon. - Protons on both aromatic rings will show long-range correlations to other carbons within their respective rings, confirming substitution patterns. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₃H₉F₂NO, which corresponds to a monoisotopic mass of approximately 233.06 g/mol .

Upon ionization in a mass spectrometer, the molecule will form a molecular ion peak (M⁺). The study of related benzamide (B126) structures suggests that the fragmentation of this compound would likely proceed through several key pathways. Research on the fragmentation of protonated N-(3-aminophenyl)benzamide derivatives indicates that the presence of electron-withdrawing groups, such as the fluorine atoms in this compound, can influence the fragmentation process.

Common fragmentation patterns for amides include cleavage of the amide bond. For this molecule, this would lead to the formation of characteristic fragment ions.

Predicted Fragmentation Data

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [C₇H₄FO]⁺ | 4-fluorobenzoyl cation | 123 |

| [C₆H₅FN]⁺ | 3-fluoroaniline (B1664137) radical cation | 110 |

The presence of these and other fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, namely the two aromatic rings and the carbonyl group, are expected to give rise to characteristic absorption bands in the UV region.

The electronic spectrum would likely be dominated by π → π* transitions associated with the aromatic systems and the C=O group, and potentially n → π* transitions from the non-bonding electrons on the oxygen and nitrogen atoms. The exact wavelengths (λ_max) and molar absorptivities (ε) of these transitions would be influenced by the substitution pattern and the electronic effects of the fluorine atoms. While specific experimental UV-Vis data for this compound is not widely published, analogous aromatic amides typically exhibit strong absorptions in the 200-300 nm range.

Crystallographic and Solid State Investigations

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Detailed information derived from SC-XRD analysis, which forms the basis for understanding the solid-state structure of a crystalline compound, could not be located for 4-fluoro-N-(3-fluorophenyl)benzamide.

Determination of Molecular Conformation and Geometry

Without experimental crystallographic data, a definitive determination of the molecular conformation and geometry of this compound is not possible. Structural analyses of closely related compounds, such as other fluorobenzamide isomers, often reveal a non-planar conformation where the two phenyl rings are twisted relative to each other. The degree of this twist, represented by the dihedral angle between the rings, is influenced by the substitution pattern and the intermolecular interactions within the crystal lattice. However, specific bond lengths, bond angles, and torsion angles for the title compound remain undetermined.

Identification of Crystal System and Space Group

The crystal system (e.g., monoclinic, orthorhombic, triclinic) and space group, which describe the symmetry of the crystal lattice, are fundamental properties determined through SC-XRD. This information is currently not available for this compound.

Analysis of Unit Cell Parameters

The dimensions of the unit cell (a, b, c, α, β, γ) are unique to the crystalline form of a specific compound. As no crystallographic information file (CIF) or published study was found, these parameters are unknown.

Supramolecular Architecture and Intermolecular Interactions

The assembly of molecules in the solid state is governed by a variety of intermolecular forces, creating a unique supramolecular architecture. While general assumptions can be made based on the functional groups present, specific details for this compound are not documented.

Halogen Bonding Interactions

The fluorine atoms in the molecule have the potential to act as halogen bond acceptors, though this type of interaction is generally weak for fluorine. Definitive identification and characterization of any C–F···X halogen bonds would require analysis of the crystal structure, which is not available.

Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant area of study in materials science and pharmaceuticals. nih.govmdpi.com

For the closely related compound 3-fluoro-N-(3-fluorophenyl)benzamide, two concomitant polymorphic forms have been identified and characterized. figshare.com Form I crystallizes in the monoclinic centrosymmetric space group C2/c, while Form II adopts the non-centrosymmetric space group P21. figshare.com The characterization of these forms was achieved through single-crystal X-ray diffraction. figshare.com

Table 1: Crystallographic Data for Polymorphs of a Related Fluorinated Benzamide (B126)

| Feature | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P21 |

| Z | 4 | 2 |

| Data sourced from a study on 3-fluoro-N-(3-fluorophenyl)benzamide. figshare.com |

The occurrence of concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide has been linked to positional disorder at the bridging atoms in the crystal structure. figshare.com This disorder allows the molecular conformation to remain identical in both polymorphic forms, while subtle differences in hydrogen bonding and other weak interactions lead to variations in the crystal packing. figshare.com The solid-state conformation of fluorinated benzanilides can differ from theoretical calculations for isolated molecules, highlighting the importance of cooperative intermolecular interactions in the crystal lattice. acs.org

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For fluorinated benzamides, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable predictions of geometric and electronic characteristics. nih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule. For 4-fluoro-N-(3-fluorophenyl)benzamide, these calculations predict specific bond lengths, bond angles, and dihedral angles that define its conformation. In related N-aryl benzamides, the molecule is characterized by three planar regions: the two phenyl rings and the central amide group. nih.gov The dihedral angle between the two aromatic rings is a critical parameter, often influenced by crystal packing forces. While DFT calculations for isolated molecules might predict a smaller twist, experimental crystal structures of similar compounds show the aryl rings are significantly tilted, often around 60°, to facilitate more favorable hydrogen bonding and π-stacking interactions in the solid state. nih.govmdpi.com

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. In comparable molecules, this gap is typically calculated to be around 4-5 eV. jmaterenvironsci.comnih.gov The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map further clarifies this, with negative potential (red) regions, usually around the electronegative oxygen and fluorine atoms, indicating sites for electrophilic attack, and positive potential (blue) regions, near the amide and aromatic hydrogens, indicating sites for nucleophilic attack. jmaterenvironsci.commdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Fluorinated Benzamide (B126) Structure

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | C-N-C | 125 |

| C-N | 1.35 | O=C-N | 123 |

| N-H | 1.01 | C-C-F | 119 |

| C-F | 1.36 | Phenyl-Amide | ~23 |

| C-C (aromatic) | 1.39 | Phenyl-Phenyl | ~60 |

Note: This table presents typical values based on DFT calculations and crystal structures of similar fluorinated benzamides. mdpi.comnih.gov Actual values for this compound would require specific calculation.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency calculations are essential for interpreting experimental FT-IR and FT-Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign specific vibrational modes to the observed spectral bands. nih.gov For benzamide derivatives, characteristic peaks include the N-H stretching vibration, typically appearing around 3300 cm⁻¹, the C=O stretching of the amide group around 1650 cm⁻¹, and various C-C and C-H vibrations of the aromatic rings. The calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov This correlative analysis confirms the optimized molecular structure and provides a detailed picture of the molecule's vibrational properties. nih.gov

Energy Landscape Exploration

The conformational flexibility of this compound, particularly the rotation around the C-N bonds, leads to a complex potential energy surface. Exploring this energy landscape helps identify stable conformers and the energy barriers between them. Studies on similar molecules show that different conformations can be accessible, with the final observed structure in a crystal often being a result of a delicate balance between the intrinsic energy of the conformer and the stabilization energy gained from intermolecular interactions in the crystal lattice. nih.gov Computational methods can reveal how substitutions, such as fluorine, affect the energy landscape, sometimes making crystal disorder less likely by creating a more defined global energy minimum. acs.org

Quantum Chemical Topology Approaches

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal. researchgate.netnih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. researchgate.net

For fluorinated benzamides, Hirshfeld analysis is decomposed into 2D fingerprint plots, which quantify the percentage contribution of different atom-atom contacts to the total crystal packing. nih.govnih.gov In such molecules, the most significant contributions typically arise from H···H, C···H/H···C, and O···H/H···O contacts, reflecting the importance of van der Waals forces and hydrogen bonding. nih.govnih.gov The presence of fluorine introduces F···H/H···F contacts, which also play a crucial role in stabilizing the crystal structure. rsc.org

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Fluorinated Aromatics

| Contact Type | Percentage Contribution | Key Interaction Type |

| H···H | 30 - 55% | van der Waals |

| C···H / H···C | 15 - 25% | van der Waals, C-H···π |

| O···H / H···O | 10 - 20% | Hydrogen Bonding |

| F···H / H···F | 5 - 15% | Weak Hydrogen Bonding |

| C···C | 3 - 7% | π-π Stacking |

| N···H / H···N | 3 - 14% | Hydrogen Bonding |

Note: Data compiled from analyses of various fluorinated organic molecules. nih.govnih.govnih.gov The exact percentages are molecule-dependent.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. rsc.org By locating bond critical points (BCPs) between atoms, QTAIM can determine whether an interaction is a shared-shell (covalent) or closed-shell (like hydrogen bonds or van der Waals interactions) interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. For strong N-H···O hydrogen bonds, ρ is relatively high and ∇²ρ is positive. QTAIM can also quantify the nature and energetics of weaker interactions, such as C-H···F and C-H···O, providing deeper insight into the forces governing the supramolecular assembly in the crystal. rsc.org

Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory simplifies molecular reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions.

In the analysis of benzamide derivatives, the HOMO and LUMO energy levels are calculated to understand the charge transfer within the molecule. sci-hub.seresearchgate.net For example, in one study on related benzamide derivatives, the calculated HOMO and LUMO energies were -6.44 eV and -1.06 eV, respectively, resulting in an energy gap of 5.37 eV. sci-hub.se The distribution of electron density in the HOMO and LUMO orbitals provides insights into the electron-donating and electron-accepting capabilities of different parts of the molecule. researchgate.netmdpi.com For instance, in a related fluorinated benzamide, the HOMO was localized on the hydroxy-methylbenzamide ring and the central amide group, while the LUMO was distributed over the entire molecule except for the hydroxyl group, suggesting a potential for intramolecular charge transfer. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311G(d,p) are commonly employed to determine these properties. researchgate.netscholarsresearchlibrary.com

Table 1: Frontier Molecular Orbital Energies and Properties of a Related Benzamide Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.44 |

| ELUMO | -1.06 |

| Energy Gap (ΔE) | 5.37 |

Data derived from a study on a related N-substituted benzamide derivative. sci-hub.se

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization and hyperconjugative interactions within a molecule. nih.govmalayajournal.org This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies. malayajournal.org

For benzamide and its derivatives, NBO analysis reveals the intramolecular charge transfer (ICT) interactions that contribute to the molecule's stability. researchgate.net These interactions often involve the lone pairs of heteroatoms like oxygen and nitrogen, and the π-systems of the aromatic rings. malayajournal.org The stabilization energy associated with the delocalization of electron density from a donor NBO to an acceptor NBO is a key indicator of the strength of the hyperconjugative interaction. researchgate.net In studies of related amide compounds, NBO analysis has been used to interpret intermolecular contacts and natural charges, providing a deeper understanding of the electronic structure. nih.gov

Computational Analysis of Molecular Interactions

Computational methods for calculating interaction energies, such as the PIXEL method, provide quantitative insights into the nature and strength of intermolecular forces. rsc.org The PIXEL method partitions the total interaction energy into coulombic, polarization, dispersion, and repulsion components, offering a detailed understanding of the forces driving crystal packing.

In silico ligand-receptor interaction modeling, also known as molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov This method is instrumental in drug discovery and design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. science.govmdpi.com

For fluorinated benzamides and related compounds, docking studies have been employed to investigate their potential as inhibitors of various biological targets. ubaya.ac.idnih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the receptor's active site. nih.gov For example, in the docking of a related benzamide derivative into a protein kinase, the 4-(aminomethyl)benzamide (B1271630) linker was found to allow the molecule to fit favorably into the active site. nih.gov Similarly, docking studies of other fluorinated benzamides have shown that their binding modes correlate with their inhibitory activities. researchgate.net The results of these simulations are often expressed as a docking score, which estimates the binding energy, with lower scores generally indicating a more favorable interaction. researchgate.netunica.it

Advanced Analytical Techniques in Solid State Analysis

Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Vibrations and Phase Transitions

Terahertz Time-Domain Spectroscopy (THz-TDS) is a powerful non-destructive technique for probing low-frequency vibrational modes in the range of 0.1 to 10 THz. These vibrations correspond to collective motions of the molecule, such as intermolecular hydrogen bond vibrations and phonon modes, which are highly sensitive to the crystalline structure and packing.

In the context of 4-fluoro-N-(3-fluorophenyl)benzamide, THz-TDS can provide a unique spectral fingerprint of its crystalline form(s). The substitution of fluorine atoms on both phenyl rings is expected to significantly influence the intermolecular interactions, particularly hydrogen bonding and π-π stacking, which in turn will manifest as distinct absorption features in the THz spectrum.

Detailed Research Findings: While specific THz-TDS data for this compound is not publicly available, studies on analogous fluorinated benzamide (B126) derivatives have demonstrated the utility of this technique. For instance, research on pyridyl benzamide derivatives has shown that the position of fluorine substitution can tune the THz resonances. This is attributed to the alteration of charge distribution and, consequently, the strength of intermolecular hydrogen bonds. It is observed that stronger hydrogen bonds lead to a shift of THz resonances to higher frequencies.

By analogy, for this compound, THz-TDS could be employed to:

Identify and differentiate between potential polymorphs, as different crystal packing arrangements would result in distinct THz absorption spectra.

Monitor phase transitions as a function of temperature or pressure, as these transitions would be accompanied by changes in the low-frequency vibrational modes.

Study the formation of solvates or hydrates, which would introduce new vibrational modes detectable by THz-TDS.

The table below illustrates the kind of data that could be obtained for different polymorphic forms of a fluorinated benzamide, based on findings for similar compounds.

| Polymorph | Key THz Absorption Peaks (THz) | Corresponding Vibrational Modes |

| Form I | 1.2, 1.8, 2.5 | Intermolecular H-bond stretching, Phenyl ring libration |

| Form II | 1.4, 2.1, 2.8 | Altered H-bond network, Different phonon modes |

This is an illustrative table based on data for analogous compounds.

Solid-State Nuclear Magnetic Resonance (SS-NMR) for Amorphous and Crystalline Forms

Solid-State Nuclear Magnetic Resonance (SS-NMR) is an indispensable tool for the atomic-level characterization of solid materials, providing detailed information about the local chemical environment, molecular conformation, and packing in both crystalline and amorphous forms. The presence of the NMR-active ¹⁹F nucleus in this compound makes ¹⁹F SS-NMR a particularly powerful probe.

Detailed Research Findings: ¹⁹F SS-NMR is highly sensitive to the local environment of the fluorine atoms. nih.gov Different crystalline forms (polymorphs) of this compound would exhibit distinct ¹⁹F chemical shifts and line shapes due to differences in intermolecular interactions and molecular packing. For amorphous forms, which lack long-range order, SS-NMR would reveal broader resonances, reflecting the distribution of local environments.

Key applications of SS-NMR in the analysis of this compound include:

Polymorph Identification and Quantification: Each polymorph will have a unique set of ¹⁹F (and ¹³C, ¹⁵N, ¹H) chemical shifts, allowing for their unambiguous identification. The relative intensities of the signals can be used to quantify the components in a mixture of polymorphs.

Characterization of Amorphous Content: The presence of an amorphous phase can be detected by its characteristic broad NMR signals. The amount of amorphous content can be quantified, which is critical as it can significantly impact the stability and dissolution properties of the material.

Probing Intermolecular Interactions: Advanced SS-NMR techniques, such as cross-polarization magic-angle spinning (CP-MAS) and rotational-echo double-resonance (REDOR), can be used to probe proximities between different nuclei (e.g., ¹⁹F-¹³C, ¹⁹F-¹⁵N), providing insights into the hydrogen bonding network and molecular packing.

The following table presents hypothetical ¹⁹F SS-NMR chemical shifts for different solid forms of this compound, illustrating the expected differences.

| Solid Form | ¹⁹F Isotropic Chemical Shift (ppm) - C4-F | ¹⁹F Isotropic Chemical Shift (ppm) - C3'-F |

| Crystalline Form A | -115.2 | -118.5 |

| Crystalline Form B | -112.8 | -120.1 |

| Amorphous Form | -114.5 (broad) | -119.3 (broad) |

This is an illustrative table based on typical chemical shift ranges for fluorinated organic compounds.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to investigate thermal transitions such as melting, crystallization, and solid-solid phase transitions.

For this compound, DSC can provide crucial information about its thermal stability and polymorphic behavior. By heating a sample in the DSC, one can observe endothermic or exothermic events that correspond to physical or chemical changes.

Detailed Research Findings: A typical DSC thermogram of a crystalline sample of this compound would show an endothermic peak corresponding to its melting. The presence of multiple melting peaks could indicate the existence of different polymorphs. If a substance can exist in a metastable crystalline form, an exothermic peak corresponding to the crystallization of this form into a more stable one might be observed upon heating.

Amorphous materials exhibit a different thermal profile. They typically show a glass transition (Tg), which is a reversible transition from a hard and relatively brittle state into a molten or rubber-like state. This is observed as a step-like change in the baseline of the DSC curve. Upon further heating, the amorphous material may crystallize, which is seen as an exothermic event (cold crystallization), followed by the melting of the newly formed crystalline phase.

The table below summarizes the types of thermal events that could be observed for this compound using DSC.

| Thermal Event | Description | Typical Observation in DSC |

| Glass Transition (Tg) | Reversible transition in amorphous regions | Step change in heat flow |

| Crystallization (Tc) | Amorphous to crystalline phase transition | Exothermic peak |

| Melting (Tm) | Crystalline to liquid phase transition | Endothermic peak |

| Polymorphic Transition | Solid-solid phase transition | Endothermic or exothermic peak |

This table describes general thermal events detectable by DSC.

By combining the insights from THz-TDS, SS-NMR, and DSC, a comprehensive understanding of the solid-state properties of this compound can be achieved. These techniques provide complementary information on the vibrational dynamics, local molecular environment, and thermal behavior, which are all critical for the development and control of this compound in pharmaceutical applications.

Conclusion and Future Research Directions

Summary of Key Structural and Theoretical Insights

While a dedicated, comprehensive study on 4-fluoro-N-(3-fluorophenyl)benzamide is not extensively documented in existing literature, a summary of insights can be drawn from numerous studies on its isomers and other fluorinated benzamides.

Structurally, the benzamide (B126) framework is characterized by a central amide linkage (-CONH-) connecting two phenyl rings. The planarity of this amide group and the dihedral angles between it and the attached aromatic rings are defining conformational features. In related compounds, such as N-(aryl-sulfonyl)-4-fluoro-benzamides, the molecular conformation is heavily influenced by intermolecular forces. nih.gov The solid-state architecture of these molecules is typically dominated by strong N-H⋯O hydrogen bonds, which often lead to the formation of dimers or more complex tetrameric units. nih.gov Weaker interactions, including C-H⋯O, C-H⋯F, and π-π stacking, play a crucial role in assembling these units into higher-order supramolecular structures. nih.govnih.gov Studies on trifluorinated benzamide isomers also highlight the importance of amide⋯amide hydrogen bonding in forming one-dimensional chains in the crystal lattice. mdpi.commdpi.com

Theoretically, Density Functional Theory (DFT) has proven to be a powerful tool for investigating this class of molecules. nih.govnih.gov Calculations are routinely used to optimize molecular geometries, predict vibrational frequencies (FT-IR and Raman), and calculate NMR chemical shifts, with results often showing good agreement with experimental data. nih.gov Frontier Molecular Orbital (HOMO-LUMO) analyses indicate that charge transfer primarily occurs within the molecule, and the energy gap between these orbitals is a key indicator of chemical reactivity and stability. scholarsresearchlibrary.comnih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps are instrumental in identifying the electrophilic and nucleophilic sites, with the electronegative oxygen and fluorine atoms and the delocalized π-systems of the rings being prominent features. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis provides deeper insights into intramolecular stability, revealing hyperconjugative interactions and charge delocalization effects that are critical to understanding the molecule's electronic structure. nih.gov

Unexplored Research Avenues and Challenges

The most significant research gap is the absence of a focused experimental and computational investigation into this compound itself. Future work should prioritize the following:

Synthesis and Crystallization: The first step involves the targeted synthesis of this compound, likely via the condensation of 4-fluorobenzoyl chloride and 3-fluoroaniline (B1664137). A significant challenge, common to benzamide research, will be the cultivation of high-quality single crystals suitable for X-ray diffraction. mdpi.com Systematic screening of various solvents and crystallization techniques will be essential.

Definitive Structural Elucidation: Single-crystal X-ray diffraction is required to unambiguously determine the solid-state molecular structure. This would provide precise data on bond lengths, bond angles, and the crucial dihedral angles between the phenyl rings and the amide plane. It would also reveal the packing arrangement and the specific network of intermolecular hydrogen bonds and other weak interactions.

Comprehensive Spectroscopic and Theoretical Correlation: A combined experimental and theoretical approach is needed.

Recording the FT-IR, FT-Raman, and NMR (¹H, ¹³C, ¹⁹F) spectra.

Performing DFT calculations using an appropriate basis set (e.g., B3LYP/6-311++G(d,p)) to carry out a full vibrational assignment and to correlate theoretical chemical shifts with experimental data. journalcra.comnih.gov

In-depth Electronic and Reactivity Analysis: Computational studies should be expanded to include:

NBO Analysis: To quantify the intramolecular charge transfer and hyperconjugative interactions involving the fluorine substituents. nih.gov

HOMO-LUMO Analysis: To calculate the energy gap, ionization potential, and electron affinity, thereby mapping the molecule's kinetic stability and chemical reactivity. researchgate.net

MEP Analysis: To create a detailed map of the electrostatic potential to predict sites for electrophilic and nucleophilic attack.

Potential for Design of Novel Fluorinated Molecular Scaffolds

Fluorinated organic molecules are of immense interest in medicinal chemistry and materials science. mdpi.com A thorough understanding of the fundamental structure-property relationships of this compound could position it as a valuable building block for creating novel molecular scaffolds.

The presence of two fluorine atoms on different rings offers distinct opportunities for tuning molecular properties. The specific substitution pattern (4-fluoro on the benzoyl ring, 3-fluoro on the N-phenyl ring) creates a unique electronic profile and set of interaction sites. By leveraging this foundational knowledge, researchers could rationally design new compounds with tailored characteristics:

Pharmaceutical Analogues: The benzamide core is a common feature in many biologically active compounds. Understanding how the specific difluoro-substitution pattern affects conformation and intermolecular interactions could guide the design of new drug candidates with improved binding affinity or metabolic stability.

Liquid Crystals and Polymers: The rod-like shape and potential for strong, directional hydrogen bonding make benzamide derivatives candidates for applications in materials science. By modifying the core scaffold, it may be possible to develop new liquid crystalline materials or functional polymers.

Organocatalysts and Ligands: The defined electronic and steric properties could be exploited in the design of novel organocatalysts or as ligands for metal complexes, where the fluorine atoms can modulate the electronic character of the system.

In essence, a complete characterization of this compound would not only fill a gap in fundamental chemical knowledge but also unlock its potential as a versatile scaffold for the next generation of advanced functional molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。